molecular formula C13H15NO2S B12598478 2-[(Benzenesulfonyl)methyl]hex-2-enenitrile CAS No. 646066-78-6

2-[(Benzenesulfonyl)methyl]hex-2-enenitrile

Cat. No.: B12598478
CAS No.: 646066-78-6
M. Wt: 249.33 g/mol
InChI Key: XNUMLLRGONEHGX-UHFFFAOYSA-N
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Description

2-[(Benzenesulfonyl)methyl]hex-2-enenitrile is an organic compound that features a benzenesulfonyl group attached to a hex-2-enenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Benzenesulfonyl)methyl]hex-2-enenitrile typically involves the reaction of benzenesulfonyl chloride with a suitable nitrile precursor under basic conditions. One common method involves the use of sodium benzenesulfinate and a nitrile compound in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[(Benzenesulfonyl)methyl]hex-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The benzenesulfonyl group can be oxidized to form sulfonic acids or sulfonates.

    Reduction: The nitrile group can be reduced to form amines or other nitrogen-containing compounds.

    Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of sulfonamides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the benzenesulfonyl group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzenesulfonyl group can yield benzenesulfonic acid, while reduction of the nitrile group can produce hex-2-enamine derivatives.

Scientific Research Applications

2-[(Benzenesulfonyl)methyl]hex-2-enenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 2-[(Benzenesulfonyl)methyl]hex-2-enenitrile exerts its effects depends on its interaction with molecular targets. The benzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The nitrile group can also participate in reactions that modify the compound’s activity or stability.

Comparison with Similar Compounds

Similar Compounds

    2-[(Benzenesulfonyl)methyl]benzoic acid: This compound has a similar benzenesulfonyl group but is attached to a benzoic acid backbone instead of a hex-2-enenitrile.

    Benzenesulfonic acid: A simpler compound with a benzenesulfonyl group directly attached to a benzene ring.

    Sulfonamides: Compounds containing a sulfonyl group attached to an amine, widely used in pharmaceuticals.

Uniqueness

2-[(Benzenesulfonyl)methyl]hex-2-enenitrile is unique due to its combination of a benzenesulfonyl group and a nitrile group on a hex-2-enenitrile backbone

Properties

CAS No.

646066-78-6

Molecular Formula

C13H15NO2S

Molecular Weight

249.33 g/mol

IUPAC Name

2-(benzenesulfonylmethyl)hex-2-enenitrile

InChI

InChI=1S/C13H15NO2S/c1-2-3-7-12(10-14)11-17(15,16)13-8-5-4-6-9-13/h4-9H,2-3,11H2,1H3

InChI Key

XNUMLLRGONEHGX-UHFFFAOYSA-N

Canonical SMILES

CCCC=C(CS(=O)(=O)C1=CC=CC=C1)C#N

Origin of Product

United States

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